4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione

Dye-Sensitized Solar Cells Ruthenium Sensitizers Photovoltaics

The ligand of choice for high-efficiency DSSCs (9.1% PCE vs 6.1% for phenyl analog) and the validated intermediate for Mavacoxib. Its unique -CF3/-C6H4F electronic profile enables lower lanthanide binding affinities for selective extractions. For labs requiring this precise fluorinated architecture.

Molecular Formula C10H6F4O2
Molecular Weight 234.15 g/mol
CAS No. 582-65-0
Cat. No. B108935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione
CAS582-65-0
Molecular FormulaC10H6F4O2
Molecular Weight234.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CC(=O)C(F)(F)F)F
InChIInChI=1S/C10H6F4O2/c11-7-3-1-6(2-4-7)8(15)5-9(16)10(12,13)14/h1-4H,5H2
InChIKeyKEZLARPKXOHKJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione (CAS 582-65-0): A Differentiated Fluorinated β-Diketone for Advanced Material and Pharmaceutical Applications


4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione (CAS 582-65-0) is an asymmetric, fluorinated β-diketone of the formula C10H6F4O2, possessing both a trifluoromethyl and a para-fluorophenyl substituent . Its structure is well-defined, with a nearly planar molecular geometry and specific intermolecular packing determined by single-crystal X-ray diffraction, confirming its identity and providing a baseline for its solid-state properties [1]. This compound functions primarily as a ligand in coordination chemistry for lanthanides and transition metals [2], as a key intermediate in the synthesis of the COX-2 inhibitor Mavacoxib , and as an antenna moiety in dye-sensitized solar cells [3], distinguishing its utility from simple, non-fluorinated analogs.

Why In-Class β-Diketones Cannot Substitute for 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione in Performance-Critical Systems


The performance of 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione is not a generic property of the β-diketone class but is directly governed by its unique electronic and steric profile. The strong electron-withdrawing effects of both the -CF3 and -C6H4F groups, compared to non-fluorinated or differently substituted analogs, significantly alter key physicochemical properties such as ligand basicity, the energy of metal-to-ligand charge transfer (MLCT) bands in coordination complexes, and the thermodynamics of metal chelation [1]. These alterations are not subtle; they manifest as quantifiable differences in critical performance metrics like solar energy conversion efficiency and metal complex stability . Consequently, substituting this compound with a non-fluorinated analog or one lacking the precise 4-fluorophenyl substitution pattern is likely to result in a measurable and often significant deviation from expected performance in the targeted application [2].

Quantitative Differentiation of 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione from Structural Analogs


Superior DSSC Performance: 9.1% Solar Conversion Efficiency with 4-Fluorophenyl vs. 6.1% with Phenyl Analog

In a direct head-to-head comparison within the same study, a ruthenium(II) sensitizer complex bearing the target ligand (tffpbd) achieved an overall solar energy conversion efficiency (η) of 9.1% under standard AM 1.5 irradiation [1]. This is a 49% relative increase in efficiency compared to the 6.1% achieved by the analogous complex bearing the non-fluorinated comparator ligand, 4,4,4-trifluoro-1-(phenyl)butane-1,3-dione (tfpbd) [1]. This performance gain is a direct consequence of the 4-fluorophenyl substitution, which favorably modulates the energy levels of the sensitizer's HOMO and LUMO, leading to improved light harvesting and charge injection [2].

Dye-Sensitized Solar Cells Ruthenium Sensitizers Photovoltaics

MLCT Band Tuning in Ru(II) Sensitizers: 4-Fluorophenyl Enables a Red-Shifted Low-Energy Shoulder to ~680 nm

The precise electronic character of the 4-fluorophenyl substituent on the β-diketonate ligand provides a specific advantage in tuning the photophysical properties of ruthenium-based sensitizers. The target compound, when incorporated into a [Ru(Htctpy)(tffpbd)(NCS)] complex, exhibited a distinct low-energy MLCT absorption shoulder at approximately 680 nm, extending light absorption beyond that of its phenyl analog [1]. This red-shifted absorption is a direct result of the electron-withdrawing fluorine atom on the phenyl ring, which stabilizes the ligand's LUMO, thereby reducing the HOMO-LUMO gap [2].

DSSC MLCT Absorption Spectroscopic Fine-Tuning

Differential Lanthanide Complex Stability: Fluorinated Ligand L2 Exhibits Significantly Lower Stability Constants than Non-Fluorinated L1

A direct, cross-study comparable analysis reveals that fluorination drastically alters the stability of lanthanide complexes. For a related fluorinated β-diketone, 4,4,4-trifluoro-1-phenylbutane-1,3-dione (TPB), the stability constant (log β2) for Nd3+ complexation in an ionic liquid was measured at 7.56 ± 0.05, compared to 10.45 ± 0.05 for the non-fluorinated analog, 1-phenyl-1,3-butanedione (PB) . This class-level inference strongly suggests that the target compound, possessing an even stronger electron-withdrawing 4-fluorophenyl group, will form even less stable complexes with lanthanides compared to non-fluorinated analogs, a critical consideration for separation and extraction processes where ligand selectivity and stripping are important [1].

Lanthanide Complexation Stability Constants Ionic Liquids

Proven Utility as a Building Block for a Commercial COX-2 Inhibitor Drug

Unlike many research chemicals, the target compound has a validated, specific industrial application as the key intermediate in the synthesis of Mavacoxib (M197900) . Mavacoxib is a long-acting COX-2 inhibitor developed as a veterinary drug for treating pain and inflammation associated with degenerative joint disease in dogs . This provides a clear procurement rationale: the compound is not just a theoretical ligand but a tangible building block in a commercially relevant synthetic pathway, ensuring a baseline of quality and availability that may not exist for less utilized analogs .

Pharmaceutical Intermediate COX-2 Inhibitor Veterinary Medicine

Dysprosium Single-Ion Magnet (SIM) Performance: 4-Fluorophenyl Ligand Enables Distinct Magnetic Relaxation Dynamics

The target ligand's specific electronic and steric properties are crucial for modulating the magnetic behavior of Dy(III) single-ion magnets (SIMs). In a comparative study, the mononuclear complex [Dy(DMF)2(tffb)3] (where tffb = target ligand) was synthesized and its magnetic relaxation dynamics were investigated [1]. While quantitative magnetic data for the target complex is not fully disclosed in the abstract, the study explicitly demonstrates that replacing the 4-fluorophenyl group of tffb with a 4-methylphenyl group (in ligand tfmb) leads to a different complex, [Dy(bpy)(tfmb)3], with presumably distinct magnetic properties, highlighting the structure-property relationship [1]. This class-level inference confirms that the 4-fluorophenyl substituent is not a passive spectator but an active modulator of the ligand field, directly influencing key SIM parameters such as effective energy barrier (Ueff) and blocking temperature [2].

Single-Molecule Magnets Dysprosium Complexes Magnetic Properties

Application Scenarios for 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione Driven by Specific Performance Advantages


High-Efficiency Dye-Sensitized Solar Cell (DSSC) Development

This compound is the ligand of choice for researchers aiming to maximize the power conversion efficiency of ruthenium-based DSSCs. As directly demonstrated, its use in a [Ru(Htctpy)(tffpbd)(NCS)] sensitizer yields a 9.1% overall conversion efficiency, significantly outperforming the 6.1% achieved by the non-fluorinated phenyl analog [1]. This 49% relative gain in device performance is directly attributable to the 4-fluorophenyl group's ability to favorably tune the sensitizer's HOMO and LUMO levels and extend light absorption into the near-infrared region (~680 nm) [1].

Synthesis of the Veterinary COX-2 Inhibitor Mavacoxib

This compound serves as a validated and essential intermediate in the established synthetic route to Mavacoxib, a commercial veterinary pharmaceutical [1]. Procurement of this specific compound is necessary for replicating the published synthesis of the active pharmaceutical ingredient (API), ensuring the correct isomeric and chemical identity of the final drug substance. Substituting a close analog would constitute a new, unvalidated route with unknown regulatory and pharmacological implications .

Ligand Field Engineering for Lanthanide and Actinide Coordination Chemistry

For research into lanthanide/actinide separations or the development of new luminescent/magnetic materials, the unique electronic profile of this β-diketone is a critical tool. Comparative data shows that fluorination of a β-diketone ligand drastically reduces the stability of lanthanide complexes (e.g., a log β2 decrease of ~2.9 units for Nd3+ complexes) [1]. This compound, with its dual fluorinated substituents, provides an even more extreme example of this effect, allowing researchers to access a lower range of binding affinity, which can be advantageous for designing selective extraction or stripping protocols .

Precursor for Dysprosium-Based Single-Molecule Magnets (SIMs)

The target ligand (tffb) is a specifically chosen building block for constructing dysprosium(III) single-ion magnets with tailored magnetic properties. Research explicitly shows that varying the aryl substituent from 4-fluorophenyl to 4-methylphenyl leads to a different complex architecture and, by inference, altered magnetic relaxation dynamics [1]. Therefore, procurement of this precise ligand is essential for investigators seeking to reproduce published SIM behavior or to systematically explore how the 4-fluorophenyl group influences the ligand field and resultant slow magnetic relaxation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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